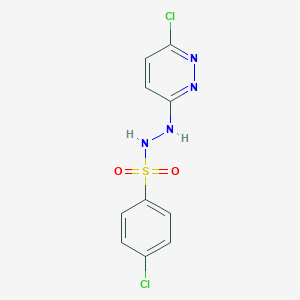

4-chloro-N'-(6-chloro-3-pyridazinyl)benzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-N'-(6-chloro-3-pyridazinyl)benzenesulfonohydrazide is a chemical compound with the chemical formula C12H8Cl2N4O2S. It is also known as Pyridazinamide or PZA. It is a white crystalline powder that is used in the treatment of tuberculosis (TB).

Mechanism of Action

The exact mechanism of action of Pyridazinamide is not fully understood. It is believed to work by inhibiting the synthesis of mycolic acid in the cell wall of the TB bacterium. It also disrupts the energy metabolism of the bacterium.

Biochemical and Physiological Effects:

Pyridazinamide has been shown to have low toxicity and is well-tolerated by patients. It is metabolized in the liver and excreted in the urine. Pyridazinamide has been shown to be effective in reducing the bacterial load in patients with TB.

Advantages and Limitations for Lab Experiments

Pyridazinamide is a useful tool in the study of TB. It is effective against drug-resistant strains of TB and has low toxicity. However, it is not effective against all strains of TB and can have side effects in some patients.

Future Directions

There are several areas of future research for Pyridazinamide. These include:

1. Developing new formulations of Pyridazinamide that are more effective and have fewer side effects.

2. Studying the mechanism of action of Pyridazinamide in more detail to better understand how it works.

3. Investigating the use of Pyridazinamide in combination with other drugs to improve its efficacy.

4. Developing new drugs that are based on the structure of Pyridazinamide to improve the treatment of TB.

Conclusion:

Pyridazinamide is a chemical compound that is used in the treatment of TB. It has been extensively studied for its efficacy against drug-resistant strains of TB. Pyridazinamide has low toxicity and is well-tolerated by patients. There are several areas of future research for Pyridazinamide, including developing new formulations and investigating its mechanism of action in more detail.

Synthesis Methods

The synthesis of Pyridazinamide involves the reaction between 4-chlorobenzenesulfonyl chloride and 6-chloro-3-pyridazinecarboxylic acid hydrazide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform.

Scientific Research Applications

Pyridazinamide has been extensively studied for its use in the treatment of TB. It is used in combination with other drugs such as isoniazid, rifampicin, and ethambutol. Pyridazinamide has been shown to be effective against drug-resistant strains of TB.

properties

Molecular Formula |

C10H8Cl2N4O2S |

|---|---|

Molecular Weight |

319.17 g/mol |

IUPAC Name |

4-chloro-N//'-(6-chloropyridazin-3-yl)benzenesulfonohydrazide |

InChI |

InChI=1S/C10H8Cl2N4O2S/c11-7-1-3-8(4-2-7)19(17,18)16-15-10-6-5-9(12)13-14-10/h1-6,16H,(H,14,15) |

InChI Key |

KSOKFGNARZYGRD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1S(=O)(=O)NNC2=NN=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NNC2=NN=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B263681.png)

![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione](/img/structure/B263683.png)

![2-amino-4-(2,4-dimethoxyphenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B263686.png)

![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B263687.png)

![N-[2-(4-morpholinyl)ethyl]-N-(2-phenylpropyl)amine](/img/structure/B263714.png)